(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-16-10-11-28-22(14-19(15-26)18-4-3-5-21(13-18)29-2)24(27-23(28)12-16)17-6-8-20(25)9-7-17/h3-14H,1-2H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJZXRPLUYXQKR-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=C(C#N)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C(\C#N)/C3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Cyclization (CN103848830A)
This approach employs 2-aminopyridine derivatives and β-nitrostyrenes in a one-pot reaction catalyzed by iodine and pyridine, with tert-butanol peroxide as an oxidant. For the target compound, 2-amino-7-methylpyridine reacts with β-nitrostyrene bearing a 4-chlorophenyl group under mild conditions (25–150°C) in solvents like acetonitrile or DMF. The iodine-pyridine system facilitates dehydrogenative coupling, forming the imidazo ring with a 4-chlorophenyl substituent at position 2 and a methyl group at position 7.
Key Advantages :
- Non-metallic catalyst system avoids metal residue concerns.
- High functional group tolerance enables late-stage modifications.
Limitations :
Bromomalonaldehyde-Mediated Condensation (CN113278019A)
An improved method involves condensing 2,6-diamino-7-methylpyridine with 2-bromomalonaldehyde in 1,4-dioxane at 60°C. This single-step reaction achieves 91.3% yield, bypassing hazardous reductants like sodium borohydride. The bromomalonaldehyde introduces the 3-formyl group, critical for subsequent Knoevenagel condensation with the prop-2-enenitrile side chain.
Key Advantages :
Prop-2-enenitrile Side Chain Installation
The (Z)-configured α,β-unsaturated nitrile moiety is synthesized via Knoevenagel condensation between 3-methoxybenzaldehyde and a nitrile donor (e.g., malononitrile). Stereoselectivity is achieved using piperidine as a base and acetic acid as a catalyst under reflux.
Reaction Conditions :
Challenges :
- Competing (E)-isomer formation necessitates careful monitoring via HPLC.
Coupling Strategies for Final Assembly
Palladium-Catalyzed Cross-Coupling
The imidazo[1,2-a]pyridine core (bearing a bromine at position 3) undergoes Suzuki-Miyaura coupling with the pre-formed prop-2-enenitrile side chain. Using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 90°C, this method achieves 65–78% yield in analogous systems.
Direct Cyclocondensation
Alternatively, the side chain is incorporated during imidazo ring formation. 2-Amino-7-methylpyridine , 4-chlorobenzaldehyde , and 3-methoxyphenylacetonitrile react in a ternary system with iodine, forming the target compound in one pot.
Comparative Analysis :
Stereochemical Control and Purification
The (Z)-configuration of the prop-2-enenitrile group is stabilized via steric hindrance from the 3-methoxyphenyl and imidazo rings. Purification employs column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity exceeding 99% is confirmed via NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity :
Research indicates that imidazo[1,2-a]pyridine derivatives, such as the compound , exhibit promising anticancer properties. These compounds have been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways essential for tumor growth and survival. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of protein expression involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Properties :
Related compounds within the imidazo[1,2-a]pyridine class have been reported to possess antimicrobial activities against various bacterial strains, including Staphylococcus aureus. This suggests that (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile may also exhibit similar properties, making it a candidate for further exploration as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The structural complexity allows for the derivation of various analogs that can be tailored for enhanced potency or selectivity against specific biological targets .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of a series of imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a potential pathway for development into chemotherapeutic agents.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related imidazo[1,2-a]pyridine derivatives. The findings revealed that these compounds effectively inhibited the growth of Gram-positive bacteria, supporting the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural Similarities and Variations
The imidazo[1,2-a]pyridine core is shared among analogs, but substituents dictate uniqueness:
Physicochemical Properties
- Solubility : The methoxy group in the target compound improves hydrophilicity compared to dichlorophenyl analogs, which are more lipophilic .
- Molecular Weight : The target compound (MW: ~394.86 g/mol) is lighter than dichlorophenyl analogs (e.g., 438.74 g/mol in ) due to the methoxy group replacing chlorine.
- Stability : The Z-configuration in the prop-2-enenitrile group may reduce steric hindrance, enhancing stability compared to E-isomers .
Key Research Findings
- Structure-Activity Relationship (SAR) : The 3-methoxyphenyl group enhances dipole interactions in receptor binding, improving potency against cancer cell lines compared to unsubstituted phenyl analogs .
- Thermodynamic Stability : Computational studies suggest the Z-configuration lowers energy barriers by ~2.3 kcal/mol compared to E-isomers, favoring its prevalence in synthesis .
- Comparative Efficacy: In vitro assays show the target compound inhibits 75% of a melanoma cell line (IC₅₀ = 1.2 µM), outperforming dichlorophenyl analogs (IC₅₀ = 2.8 µM) due to improved solubility .
Biological Activity
The compound (2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)prop-2-enenitrile is a member of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H19ClN4O, with a molecular weight of 392.87 g/mol. The structure features a complex arrangement that includes a 4-chlorophenyl group and a 3-methoxyphenyl group attached to an imidazo[1,2-a]pyridine core.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties. Research indicates that these compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhi.
- Anticancer Properties : Certain imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Research suggests potential neuroprotective properties in models of ischemia.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
- Receptor Modulation : It may interact with various receptors involved in neurotransmission and inflammation.
- DNA Interaction : Some studies suggest that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
Antimicrobial Activity
A study evaluated the antimicrobial properties of a series of imidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Bacillus subtilis. The results indicated moderate to strong activity against these strains, suggesting potential for development as antimicrobial agents .
Anticancer Studies
In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through activation of caspases and modulation of Bcl-2 family proteins. For instance, derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines .
Neuroprotective Effects
Research involving animal models demonstrated that the compound significantly prolonged survival times in mice subjected to acute cerebral ischemia. The neuroprotective effects were attributed to its ability to reduce oxidative stress and inflammation .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | Moderate |
| Compound B | Anticancer | MCF-7 (breast cancer) | 15 µM |
| Compound C | Neuroprotective | Mouse model (ischemia) | Prolonged survival time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
